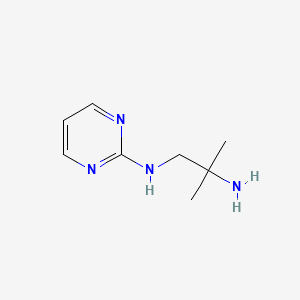![molecular formula C21H32O2 B14258063 2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol CAS No. 185150-00-9](/img/structure/B14258063.png)
2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bicyclo[221]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is a complex organic compound characterized by its unique bicyclic and aromatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol typically involves multiple steps, including cycloaddition reactions and functional group modifications. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures . Another method involves organocatalytic formal [4 + 2] cycloaddition reactions, which allow for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cycloaddition reactions , organocatalysts for enantioselective synthesis , and various oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of advanced materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites, potentially modulating the activity of enzymes or receptors. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure and are synthesized via organocatalytic formal [4 + 2] cycloaddition reactions.
N,N′-diarylsquaramide derivatives: These compounds contain bicyclo[2.2.1]heptane structures and are used as selective antagonists in biological research.
Uniqueness
2-(Bicyclo[221]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is unique due to its combination of bicyclic and aromatic structures, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
185150-00-9 |
|---|---|
Molekularformel |
C21H32O2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
2-(1-bicyclo[2.2.1]heptanyl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C21H32O2/c1-19(2,3)13-20(4,5)15-10-18(23)16(11-17(15)22)21-8-6-14(12-21)7-9-21/h10-11,14,22-23H,6-9,12-13H2,1-5H3 |
InChI-Schlüssel |
GQPPMGQNLXOUOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=C(C=C(C(=C1)O)C23CCC(C2)CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



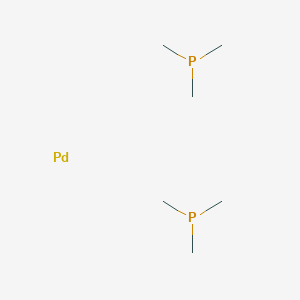
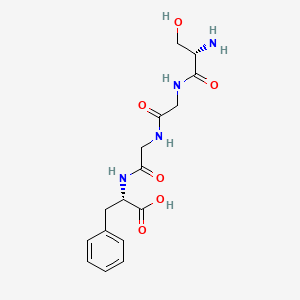
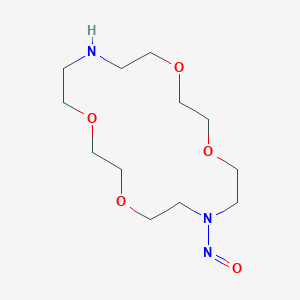
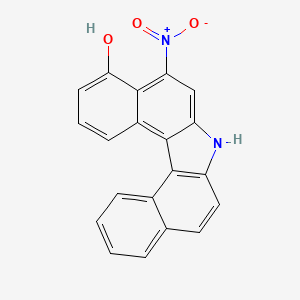
![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)

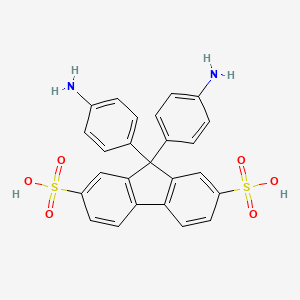
![4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B14258035.png)
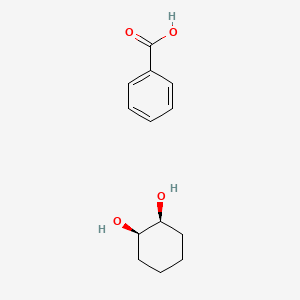
![2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]](/img/structure/B14258038.png)
